Regioselectivity in Suzuki-Miyaura Cross-Coupling: 4-Position Exclusivity vs. Non-Selective Reactivity
In Suzuki-Miyaura cross-coupling reactions, 2,4-Dichloro-5-methoxypyrimidine (DCMP) exhibits a defined and exclusive selectivity for the 4-position over the 2-position, a feature not observed with the simpler analog 2-chloropyrimidine, which couples readily and non-selectively [1]. This differential reactivity enables the controlled, sequential introduction of two distinct substituents onto the pyrimidine core, a critical requirement for the synthesis of complex, unsymmetrical target molecules [1].
| Evidence Dimension | Regioselectivity in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | Exclusive reaction at the 4-position. |
| Comparator Or Baseline | 2-chloropyrimidine (reaction occurs readily at the 2-position); 2,4,6-trichloropyrimidine (reacts first at 4, then at 6-position). |
| Quantified Difference | Qualitative but unambiguous selectivity for 4-position in DCMP vs. lack of this specific, controlled reactivity in the comparator. |
| Conditions | Palladium-catalyzed cross-coupling with organoboron compounds [1]. |
Why This Matters
This precise regiocontrol is essential for avoiding complex isomer separations and for the rational design of drug candidates or agrochemicals requiring a specific substitution pattern.
- [1] ScienceDirect. Suzuki Reaction - Topics. Excerpt from: 8.02.5.5.2(ii)(a) Organoboron compounds. Reference to original work: 2004SC3773. View Source
